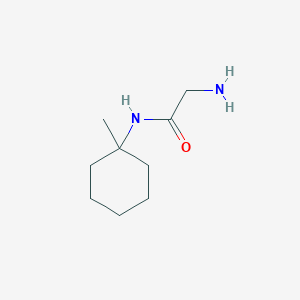

2-amino-N-(1-methylcyclohexyl)acetamide

Übersicht

Beschreibung

“2-amino-N-(1-methylcyclohexyl)acetamide” is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is traditionally challenging to access and is specifically used for the preparation of drug candidates containing hindered amine motifs .

Synthesis Analysis

This hindered amine was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method . It is a product of KemXTree and is used in practical olefin hydroamination with nitroarenes .Molecular Structure Analysis

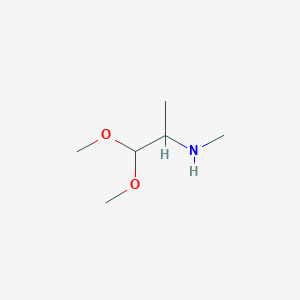

The molecular formula of “this compound” is C9H18N2O . The molecular weight is 170.25 . More detailed structural information may be available in the referenced sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the searched sources. It is known to be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Structure/Activity Studies in Opioid Kappa Agonists

Research on N-[2-(1-pyrrolidinyl)ethyl]acetamides, with substitutions similar to "2-amino-N-(1-methylcyclohexyl)acetamide", has led to the discovery of potent and selective kappa-opioid agonists. These compounds, exemplified by specific acetamides, have demonstrated significant analgesic effects in mouse models, indicating their potential for pain management applications (Barlow et al., 1991). The structural variations and their impact on biological activity highlight the importance of chemical modifications for therapeutic effectiveness.

Conformational Analysis in Drug Development

A detailed study involving conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamides has shown the significance of maintaining a specific molecular conformation for exhibiting kappa opioid agonist properties. By synthesizing variants methylated at critical positions, researchers were able to identify compounds with enhanced potency and naloxone-reversible analgesic effects, underscoring the role of structural analysis in drug design (Costello et al., 1991).

Advanced Synthesis Techniques

Innovative synthesis methods have been developed for the creation of complex acetamides and related compounds. For instance, one-step syntheses have been employed for creating specific tetrahydrobenzothiazoles, demonstrating the efficiency and effectiveness of modern synthetic approaches in generating pharmacologically relevant molecules (Xian-qing, 2006). These methodologies offer potential pathways for synthesizing "this compound" and exploring its applications.

Anticonvulsant Activity Research

Compounds structurally related to "this compound" have been explored for their anticonvulsant activities. Studies on trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides have revealed promising results in models of epilepsy, showcasing the therapeutic potential of these molecules in neurological disorders (Pękala et al., 2011).

Antimicrobial Agent Development

The synthesis and evaluation of new heterocyclic compounds incorporating the antipyrine moiety, based on acetamide structures, have indicated high biological activity against various microorganisms. This research demonstrates the versatility of acetamide derivatives in developing potential antimicrobial agents, which could extend to compounds like "this compound" for addressing resistant bacterial strains (Aly et al., 2011).

Eigenschaften

IUPAC Name |

2-amino-N-(1-methylcyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(11-8(12)7-10)5-3-2-4-6-9/h2-7,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTVRSRZFVUZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3277310.png)

![[4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile](/img/structure/B3277361.png)